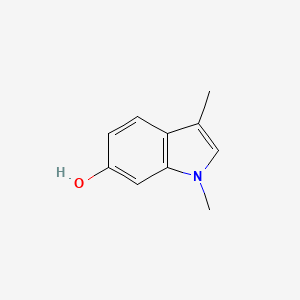

1,3-dimethyl-1H-indol-6-ol

Description

The Indole (B1671886) Nucleus: A Privileged Heterocyclic Scaffold in Chemical Research

The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. researchgate.net This aromatic heterocyclic system is not merely a subject of academic curiosity but stands as a "privileged scaffold" in medicinal chemistry and materials science. sci-hub.senih.govrsc.org Its unique electronic properties and the reactivity of its different positions, particularly the C3 position, make it a versatile building block for constructing complex molecules. pcbiochemres.comrsc.org The indole framework is present in a vast array of naturally occurring and synthetic compounds with significant biological activities. rsc.orgmdpi.com

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for the development of a wide range of therapeutic agents. sci-hub.senih.gov The indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological macromolecules like proteins and nucleic acids, underpins its promiscuous binding capabilities. This has led to the discovery of indole derivatives with a broad spectrum of pharmacological effects. researchgate.netmdpi.com

Significance of Substituted Indoles in Modern Organic and Medicinal Chemistry

The strategic placement of substituents on the indole nucleus dramatically influences its chemical and biological properties, giving rise to a vast library of molecules with tailored functions. pcbiochemres.com Substituted indoles are integral to numerous natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone indole-3-acetic acid. pcbiochemres.comnih.gov The modification of the indole core has been a highly successful strategy in drug discovery, leading to the development of medications for a wide range of diseases. pcbiochemres.combohrium.com

In medicinal chemistry, the introduction of various functional groups at different positions of the indole ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. nih.govmdpi.com This has resulted in the creation of indole-based drugs with applications as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, among others. nih.govajchem-b.com The ability to readily modify the indole scaffold makes it a prime target for the design of new lead compounds in the ongoing quest for more effective and selective therapeutics. researchgate.net

Overview of 1,3-dimethyl-1H-indol-6-ol within the Context of Hydroxyindoles

Within the large family of substituted indoles, hydroxyindoles represent a significant subclass characterized by the presence of one or more hydroxyl groups on the indole ring. The position of the hydroxyl group can profoundly impact the molecule's chemical reactivity and biological activity. For instance, 5-hydroxyindoles are precursors to important neurochemicals. scbt.comacs.org

This compound is a specific member of the hydroxyindole family, featuring methyl groups at the 1 and 3 positions and a hydroxyl group at the 6-position of the indole nucleus. The presence of the N-methyl group prevents the formation of certain dimers and alters the molecule's hydrogen bonding capabilities compared to its N-unsubstituted counterpart. The methyl group at the 3-position blocks the most common site of electrophilic attack, thereby influencing its reactivity in chemical syntheses. chemijournal.com The hydroxyl group at the 6-position makes the compound a phenol, imparting it with potential antioxidant properties and serving as a handle for further functionalization. While research on this compound is not as extensive as for some other indole derivatives, its structure suggests potential for investigation in various areas of chemical and medicinal research. The synthesis and properties of related 6-hydroxyindoles have been explored, indicating the accessibility and potential utility of this substitution pattern. nih.govacs.org

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H11NO | matrixscientific.com |

| Molecular Weight | 161.21 g/mol | matrixscientific.com |

| CAS Number | 1550823-22-7 | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI | 1S/C10H11NO/c1-7-6-11(2)10-5-8(12)3-4-9(7)10/h3-6,12H,1-2H3 | sigmaaldrich.com |

| InChI Key | FHOBXKAHMQCDCC-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylindol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-6-11(2)10-5-8(12)3-4-9(7)10/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOBXKAHMQCDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C1C=CC(=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dimethyl 1h Indol 6 Ol and Its Structural Analogues

Strategies for the Construction of the Indole (B1671886) Nucleus

The formation of the indole ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions and strategies developed for this purpose. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the pyrrole (B145914) ring onto a benzene (B151609) precursor.

Cyclization Reactions for Indole Ring Formation

Cyclization reactions are a common and effective means of constructing the indole nucleus. These reactions typically start with acyclic precursors containing the necessary atoms and functional groups to form the bicyclic indole structure.

One of the most classic and widely used methods is the Fischer indole synthesis . bhu.ac.in This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from an arylhydrazine and an aldehyde or ketone. bhu.ac.inwikipedia.org The versatility of the Fischer synthesis allows for the preparation of a wide variety of substituted indoles by choosing appropriately substituted starting materials. bhu.ac.in For instance, using a (4-hydroxyphenyl)hydrazine and propan-2-one would be a potential starting point for a 6-hydroxyindole (B149900) derivative. A modern variation of this method involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org

The Bischler-Möhlau indole synthesis offers another route, typically yielding 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) derivative. wikipedia.orgnih.gov While historically plagued by harsh conditions and unpredictable regioselectivity, recent modifications, such as using lithium bromide as a catalyst or employing microwave irradiation, have improved its utility. wikipedia.org A study on a modified Bischler-Möhlau reaction using benzoin (B196080) and m-aminophenol reported the formation of both 4-hydroxy and 6-hydroxy isomers, highlighting its potential for accessing hydroxylated indoles. chimicatechnoacta.ru

The Nenitzescu indole synthesis is particularly relevant for the preparation of hydroxyindoles, classically yielding 5-hydroxyindole (B134679) derivatives from the reaction of a benzoquinone with a β-aminocrotonic ester. wikipedia.org Interestingly, under certain conditions, the reaction can proceed via an "anti-Nenitzescu" pathway to produce 6-hydroxyindoles. acs.orgmdpi.com The formation of 6-hydroxyindoles has been observed to be dependent on the substituents of the amino-acrylate, particularly with N-aryl substituted enamines at low temperatures. mdpi.com

Other notable cyclization strategies include:

Madelung Synthesis: A base-catalyzed cyclization of N-acyl-o-toluidines, though it often requires harsh conditions. bhu.ac.in

Reissert Synthesis: A multi-step process involving the condensation of o-nitrotoluene with diethyl oxalate. bhu.ac.in

Larock Indole Synthesis: A palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne, which is highly versatile for producing various indole derivatives. wikipedia.orgub.edu

Table 1: Key Cyclization Reactions for Indole Synthesis

| Reaction Name | Key Reactants | Typical Product | Reference |

|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazone (from arylhydrazine and aldehyde/ketone) | Substituted Indoles | bhu.ac.inwikipedia.org |

| Bischler-Möhlau Indole Synthesis | α-Bromo-acetophenone and Aniline | 2-Aryl-indoles | wikipedia.orgnih.gov |

| Nenitzescu Indole Synthesis | Benzoquinone and β-Aminocrotonic ester | 5-Hydroxyindoles (can also yield 6-hydroxyindoles) | wikipedia.orgacs.orgmdpi.com |

| Larock Indole Synthesis | o-Iodoaniline and Disubstituted Alkyne | 2,3-Disubstituted Indoles | wikipedia.orgub.edu |

Heterocyclic Annulation Approaches to Indoles

Annulation strategies involve the construction of the benzene ring onto a pre-existing pyrrole ring, or vice versa. researchgate.netrsc.org The Larock indole synthesis, also known as Larock heteroannulation, is a prime example of a powerful annulation method. wikipedia.orgresearchgate.net This one-pot, palladium-catalyzed reaction between an o-iodoaniline and an internal alkyne provides a direct route to 2,3-disubstituted indoles with good regioselectivity. ub.edu The versatility of this reaction has been demonstrated in the synthesis of complex natural products. caltech.edu Recent advancements have focused on developing more sustainable and economical versions, for instance, using nickel catalysts. researchgate.net

Another approach involves the dearomative annulation of indoles using visible-light photocatalysis to construct fused and spiro indoline (B122111) structures, which can then be aromatized to indoles. acs.org

Regioselective Functionalization Techniques for Dimethyl and Hydroxyl Substitution

Once the indole nucleus is formed, or during its synthesis, the introduction of specific substituents at desired positions is crucial. For 1,3-dimethyl-1H-indol-6-ol, this involves methylation at the N-1 and C-3 positions and hydroxylation at the C-6 position.

Alkylation at the Indole Nitrogen (N-1)

N-alkylation of the indole ring is a common transformation. The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form an indolide anion, which then acts as a nucleophile. bhu.ac.in Strong bases like sodium hydride (NaH), sodium amide (NaNH2), or potassium tert-butoxide are often used for this deprotonation. bhu.ac.innih.gov The resulting anion can then be reacted with an alkylating agent, such as methyl iodide, to introduce the methyl group at the N-1 position.

Regioselectivity between N-1 and C-3 alkylation can be a challenge. However, conditions can often be tuned to favor N-alkylation. For instance, the use of a Pt-loaded HBEA zeolite has been shown to be an effective heterogeneous catalyst for the regioselective N-alkylation of indoles with primary alcohols. rsc.org Solvent choice can also play a critical role; for example, in indium-catalyzed alkylations of 2,3-disubstituted indoles with p-quinone methides, using THF as the solvent favored N-1 alkylation. acs.org

Alkylation and Derivatization at Carbon Positions, Particularly C-3

The C-3 position of the indole ring is the most nucleophilic carbon and is therefore a prime site for electrophilic substitution. ua.es Direct alkylation at C-3 can be achieved under various conditions. A transition-metal-free approach involves the reaction of indoles with alcohols in the presence of a strong base like KOH, which serves as an environmentally benign strategy for C-3 alkylation. ua.esnih.gov Another method utilizes a ruthenium-catalyzed borrowing hydrogen or transfer hydrogenation strategy with alcohols as the alkylating agents to achieve regioselective C-3 alkylation. thieme-connect.com Manganese ferrite (B1171679) (MnFe2O4) nanoparticles have also been employed as a heterogeneous catalyst for the C-3 benzylation of indoles. bohrium.com

For the synthesis of this compound, if the C-3 methyl group is not introduced during the ring formation (e.g., by using acetone (B3395972) in a Fischer synthesis), it can be added subsequently.

Directed Functionalization and Oxygenation at Aromatic Positions, including C-6

Introducing a hydroxyl group at the C-6 position of the indole ring requires specific strategies, as direct electrophilic hydroxylation of the benzene portion of indole is often not regioselective.

One effective strategy is to use a starting material that already contains the hydroxyl group or a precursor. For example, starting a Fischer indole synthesis with a derivative of 4-aminophenol (B1666318) could lead to a 6-hydroxyindole. rsc.org Similarly, the Nenitzescu reaction can be guided to produce 6-hydroxyindoles. acs.orgmdpi.com A catalyst-free method for the regiospecific synthesis of 6-hydroxyindoles has been developed through the condensation of carboxymethyl cyclohexadienones and amines. acs.org

Directed C-H functionalization offers a powerful modern approach. By installing a directing group on the indole nitrogen, it is possible to selectively functionalize specific C-H bonds on the benzene ring. For instance, a pivaloyl group at the N-1 position can direct borylation, and subsequent oxidation, to the C-7 position. scispace.comresearchgate.net Similarly, a directing group at the C-3 position can direct functionalization to the C-4 position. researchgate.netnih.gov While direct C-6 hydroxylation via this method is less common, the strategic use of blocking groups and different directing groups could potentially achieve this. For instance, palladium and copper catalysts have been used for C-6 arylation by installing an N-P(O)tBu2 group. nih.gov

Another approach involves the modification of a pre-existing functional group at the C-6 position. For example, a 6-bromoindole (B116670) could potentially be converted to a 6-hydroxyindole via a nucleophilic aromatic substitution or a metal-catalyzed coupling reaction.

Table 2: Regioselective Functionalization Techniques

| Position | Functional Group | Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| N-1 | Alkylation (Methyl) | Deprotonation followed by alkylation | NaH, Methyl Iodide | bhu.ac.innih.gov |

| N-1 | Alkylation (Methyl) | Catalytic N-alkylation with alcohol | Pt/HBEA zeolite | rsc.org |

| C-3 | Alkylation (Methyl) | Transition-metal-free alkylation with alcohol | KOH | ua.esnih.gov |

| C-3 | Alkylation (Methyl) | Ruthenium-catalyzed borrowing hydrogen | [Ru(p-cymene)Cl2]2 | thieme-connect.com |

| C-6 | Hydroxylation | "Anti-Nenitzescu" reaction | Benzoquinone, N-aryl substituted enamine | acs.orgmdpi.com |

| C-6 | Hydroxylation | Condensation reaction | Carboxymethyl cyclohexadienone, Amine | acs.org |

Multi-component Reactions and Cascade Sequences in the Synthesis of Indole Derivatives

The drive for synthetic efficiency has popularized one-pot methodologies that combine multiple reaction steps, thereby reducing waste, saving time, and simplifying purification processes. acs.org Multi-component reactions (MCRs) and cascade (or domino) sequences are powerful strategies for rapidly constructing complex molecular architectures from simple precursors. acs.orgacs.org

Multi-component Reactions (MCRs)

MCRs are convergent chemical processes where three or more reactants are combined in a single operation to form a product that incorporates structural features from each reactant. acs.org This approach is highly valued for its ability to generate diverse chemical libraries of drug-like heterocyclic compounds. arkat-usa.org The indole scaffold is a frequent participant in MCRs, typically acting as a carbon nucleophile at the C3 position or, less commonly, as a nitrogen nucleophile. nih.gov

Various MCRs have been developed for the synthesis of functionalized indoles. For instance, a one-pot, three-component reaction of an indole, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) can yield complex indole derivatives. researchgate.net Ji and co-workers reported the synthesis of indol-3-yl substituted pyran derivatives via a one-pot multicomponent reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile under ultrasonic irradiation, using piperidine (B6355638) as a catalyst. nih.gov Another prominent example is the synthesis of bis(indolyl)methanes (BIMs) through the electrophilic substitution of indoles with aldehydes, a reaction that has been a focal point for optimization using MCR strategies. beilstein-journals.org

| MCR Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Pyran Annulation | Indole, Aldehyde, Malononitrile | Piperidine / Ultrasonic irradiation | Indolyl-substituted pyrans | nih.gov |

| Bis(indolyl)methane Synthesis | Indole (2 equiv.), Aldehyde | Iodoalkyne / Water | Bis(indolyl)methanes (BIMs) | beilstein-journals.org |

| Ugi Reaction | Aniline, Glyoxal dimethyl acetal, Formic acid, Isocyanide | Acid-induced cyclization / Ethanol | Substituted Indoles | rsc.org |

| Xanthene Synthesis | Indole, Salicylaldehyde, Dimedone | l-proline / Water | 9-(1H-indol-3-yl)-tetrahydro-1H-xanthen-1-one | nih.gov |

Cascade Sequences

Cascade reactions, also known as domino reactions, are processes involving two or more consecutive transformations in which the subsequent reaction is a result of the functionality formed in the previous step. nih.govresearchgate.net These sequences are highly efficient for building complex polycyclic systems, a common feature in many indole alkaloids. researchgate.netscilit.com

Several innovative cascade strategies have been applied to the synthesis of indole scaffolds. acs.org One such method involves an SNAr/intramolecular cyclization cascade, where an acetylene (B1199291) group activates the substrate for nucleophilic aromatic substitution and subsequently participates in a 5-endo-dig cyclization to form the indole ring. rsc.org This approach cleverly uses a single functional group for two critical bond-forming steps. Another example is a thiol-mediated three-step cascade that converts indole-tethered ynones directly into functionalized quinolines through a sequence of dearomatizing spirocyclization, nucleophilic substitution, and ring expansion. nih.gov Recently, an interrupted Houben-Hoesch cascade was developed to synthesize 6,7-oxoannulated indoles, demonstrating the power of cascades to access synthetically challenging scaffolds in a single step. acs.org

| Cascade Strategy | Starting Materials | Key Transformations | Product Scaffold | Ref. |

| SNAr/Cyclization | o-haloaryl acetylenes, Amines | Nucleophilic Aromatic Substitution, 5-endo-dig Cyclization | 2-Substituted Indoles | rsc.org |

| Thiol-Mediated Ring Expansion | Indole-tethered ynones, Thiols | Spirocyclization, Nucleophilic Substitution, Ring Expansion | Functionalized Quinolines | nih.gov |

| Interrupted Houben-Hoesch | Pyrrolyl succinonitrile (B93025) silyl (B83357) ethers | Nucleophilic attack on nitrilium, Iminium cyclization | 6,7-Oxoannulated Indoles | acs.org |

| Oxidative Cascade | Anthranilic acid derivatives | Intermolecular condensation, Intramolecular C-H amination | Indolo[2,1-b]quinazoline alkaloids | scilit.com |

Green Chemistry Approaches and Sustainable Synthesis Protocols for Indole Scaffolds

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have become integral to modern synthetic planning. tandfonline.comnih.gov The synthesis of indoles has been a fertile ground for the application of these principles, moving away from conventional methods that often require harsh conditions and toxic reagents. nih.govtandfonline.comresearchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in green synthesis, offering advantages such as rapid reaction times, improved yields, and enhanced selectivity. tandfonline.comtandfonline.com Many indole syntheses, including the classic Fischer indole synthesis, have been adapted to microwave conditions, significantly reducing reaction times from hours to minutes. researchgate.net The technique is often combined with the use of green catalysts or solvent-free conditions to further enhance the environmental credentials of the synthesis. tandfonline.com

Green Solvents and Catalysts

The choice of solvent is a critical factor in the sustainability of a chemical process. Consequently, there has been a major shift towards using environmentally benign solvents like water, ionic liquids (ILs), and polyethylene (B3416737) glycol (PEG) for indole synthesis. openmedicinalchemistryjournal.com Water is particularly attractive due to its non-toxic, non-flammable, and inexpensive nature. beilstein-journals.org For example, the synthesis of BIMs has been successfully performed in water using a low loading of an N-heterocyclic iod(az)olium salt as a catalyst. beilstein-journals.org

The development of reusable and non-toxic catalysts is another cornerstone of green indole synthesis. chemistryviews.org Nanocatalysts, such as magnetic core-shell nanoparticles, offer high efficiency and easy separation and recovery from the reaction mixture, allowing for multiple reuse cycles. tandfonline.com Similarly, solid acid catalysts and biodegradable catalysts like chitosan (B1678972) have been employed to create more sustainable synthetic routes. openmedicinalchemistryjournal.com

Solvent-Free and Catalyst-Free Conditions

The ideal green reaction would proceed without any solvent or catalyst. Remarkably, some indole syntheses have been achieved under such conditions. The reaction of various substituted benzaldehydes and indoles has been successfully carried out under visible light irradiation without any solvent or catalyst, affording high yields of the desired products. openmedicinalchemistryjournal.com These methods represent the pinnacle of green synthetic efficiency, minimizing waste and simplifying product work-up. beilstein-journals.org

| Green Approach | Specific Method | Catalyst/Reagent | Key Advantage | Ref. |

| Alternative Energy | Microwave Irradiation | Various catalysts (e.g., Au NPs) | Rapid, efficient, high yields | tandfonline.com |

| Visible Light Irradiation | None | Catalyst and solvent-free | openmedicinalchemistryjournal.com | |

| Green Solvents | Water | N-heterocyclic iod(az)olium salt | Non-toxic, inexpensive solvent | beilstein-journals.org |

| Ionic Liquids (ILs) | Sulfonic-acid-functionalized IL | Reusable, non-volatile medium | openmedicinalchemistryjournal.com | |

| Polyethylene Glycol (PEG) | None or various catalysts | Biodegradable, reusable solvent | openmedicinalchemistryjournal.com | |

| Sustainable Catalysis | Nanocatalysis | Fe₃O₄@rGO@ZnO-HPA magnetic NPs | Reusable, easily separable catalyst | tandfonline.com |

| Heterogeneous Catalysis | Palladium on Carbon (Pd/C) | Recyclable, stable catalyst | chemistryviews.org | |

| Process Intensification | Solvent-Free Reaction | DBDMH (N,N'-dibromo-N,N'-1,2-ethanediylbis(p-toluenesulfonamide)) | Reduced waste, high atom economy | beilstein-journals.org |

Spectroscopic Characterization and Advanced Analytical Techniques for 1,3 Dimethyl 1h Indol 6 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. uobasrah.edu.iq

One-Dimensional NMR Analysis (¹H NMR and ¹³C NMR)

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,3-dimethyl-1H-indol-6-ol reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the local electronic environment. For instance, aromatic protons will resonate at different frequencies than those of the methyl groups due to the ring's magnetic anisotropy. The integration of these signals provides a ratio of the number of protons contributing to each peak. Spin-spin coupling patterns, observed as multiplets, offer valuable information about the connectivity of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and the nature of its substituents. For this compound, distinct peaks would be expected for the methyl carbons, the aromatic carbons, and the carbons of the heterocyclic ring.

| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Data not available in search results | Data not available in search results |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide a more in-depth analysis of molecular structure by correlating different nuclei through bonds or space. ipb.ptyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. nih.gov For this compound, COSY would show correlations between adjacent protons on the indole (B1671886) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C. princeton.edu This allows for the direct assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). science.gov It is instrumental in piecing together the carbon skeleton and confirming the positions of substituents, such as the methyl groups and the hydroxyl group on the indole ring. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining the three-dimensional structure and stereochemistry of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. dtu.dk These techniques are complementary, as some vibrational modes may be more active in either IR or Raman spectroscopy. covalentmetrology.comscielo.org.mx

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring and methyl groups, C=C stretching of the aromatic system, and C-N stretching of the indole ring. esisresearch.org

Raman Spectroscopy: The Raman spectrum would also display signals corresponding to these vibrational modes, with aromatic ring vibrations often showing strong Raman scattering. walshmedicalmedia.com

| FT-IR Vibrational Frequencies (cm⁻¹) | Raman Vibrational Frequencies (cm⁻¹) |

| Data not available in search results | Data not available in search results |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. scispace.comtum.de For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₁₀H₁₁NO. nih.gov By analyzing the fragmentation pattern produced in the mass spectrometer, the structural connectivity of the molecule can be further corroborated. nih.gov

| HRMS Data |

| Calculated m/z: Data not available |

| Measured m/z: Data not available |

| Fragmentation Ions: Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. acs.org The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation in the molecule. The indole ring system in this compound contains a conjugated π-system, which would result in characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the substituents on the ring. mdpi.comresearchgate.net

| UV-Vis Spectroscopic Data |

| λmax (nm): Data not available |

| Molar Absorptivity (ε): Data not available |

| X-ray Crystallographic Data |

| Crystal System: Data not available |

| Space Group: Data not available |

| Unit Cell Dimensions: Data not available |

| Key Bond Lengths (Å): Data not available |

| Key Bond Angles (°): Data not available |

Computational and Theoretical Investigations of 1,3 Dimethyl 1h Indol 6 Ol

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed due to its favorable balance between accuracy and computational cost.

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 1,3-dimethyl-1H-indol-6-ol, this process involves calculating the forces on each atom and iteratively adjusting their positions until these forces are minimized. The B3LYP functional with a 6-31G(d,p) basis set is a commonly used level of theory for such optimizations in organic molecules. researchgate.net

The optimized geometry reveals the most stable three-dimensional conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. The electronic structure, determined from the optimized geometry, describes the distribution of electrons within the molecule and is crucial for understanding its chemical behavior.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | 1.38 | C1-N-C8 | 108.5 |

| N-C8 | 1.39 | C2-C1-N | 110.0 |

| C6-O | 1.37 | C5-C6-O | 119.5 |

| C1-CH3 | 1.51 | H-O-C6 | 109.0 |

| C3-CH3 | 1.50 |

Note: These values are illustrative and based on typical bond lengths and angles for similar indole (B1671886) derivatives.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. nmrdb.org

For this compound, the HOMO is expected to be localized primarily on the indole ring, particularly on the pyrrole (B145914) moiety and the hydroxyl group, reflecting the electron-rich nature of these regions. The LUMO is anticipated to be distributed over the aromatic system, providing a pathway for accepting electrons in a chemical reaction.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 4.90 |

Note: These values are illustrative and based on calculations for similar hydroxyindole systems.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. derpharmachemica.com It allows for the investigation of charge delocalization and hyperconjugative interactions, which contribute to the stability of the molecule.

In this compound, NBO analysis can quantify the delocalization of the nitrogen lone pair electrons into the aromatic system and the interactions between the methyl groups and the indole ring. These interactions are described by second-order perturbation theory, where larger stabilization energies (E(2)) indicate stronger interactions.

Table 3: Selected NBO Analysis Results for this compound (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C1-C2) | 45.2 |

| LP(2) O | σ*(C5-C6) | 18.5 |

| σ(C1-H) | π*(C2-C3) | 2.8 |

| σ(C3-H) | π*(C2-C4) | 3.1 |

Note: LP denotes a lone pair, and σ and π* denote antibonding orbitals. E(2) values are illustrative.*

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the indole ring, making these sites likely targets for electrophiles. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a potential site for nucleophilic interaction or hydrogen bonding.

Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis) for Comparison with Experimental Data

Computational methods can be used to simulate various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the electronic properties of a molecule.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The calculated shifts can be compared to experimental spectra to aid in the assignment of signals. mdpi.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting simulated IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. frontiersin.orgresearchgate.net This provides insight into the electronic transitions occurring within the molecule.

Table 4: Simulated vs. Experimental Spectroscopic Data for this compound (Illustrative)

| Spectrum | Calculated Peak/Wavelength | Experimental Peak/Wavelength |

|---|---|---|

| ¹³C NMR (ppm) | C6-OH: 152.5 | C6-OH: 151.8 |

| IR (cm⁻¹) | O-H stretch: 3650 | O-H stretch: 3610 |

| UV-Vis (nm) | λmax: 285 | λmax: 288 |

Note: Experimental data is often required for accurate comparison and scaling of calculated values.

Computational Studies on Tautomerism and Isomerism of Hydroxyindole Systems

Hydroxyindoles, including this compound, can potentially exist in different tautomeric and isomeric forms. Tautomers are isomers that readily interconvert, often through the migration of a proton. For 6-hydroxyindoles, keto-enol tautomerism is a possibility, where the hydroxyl group is in equilibrium with a keto form.

Computational studies can be employed to determine the relative stabilities of these different forms by calculating their energies. nih.gov The energy differences can indicate which tautomer or isomer is more likely to be present under given conditions. DFT calculations have shown that for many hydroxy-substituted aromatic systems, the enol (hydroxyl) form is generally more stable than the keto form.

Isomerism in this context could also refer to rotational isomers (conformers) arising from the rotation around single bonds, for instance, the orientation of the hydroxyl group or the methyl groups. Computational methods can map the potential energy surface for these rotations to identify the most stable conformations.

Based on a comprehensive search of available scientific literature, there are no specific molecular dynamics (MD) simulation studies focused on This compound . Consequently, detailed research findings, data tables, and specific discussions on its conformational sampling and intermolecular interactions derived from MD simulations are not available in the public domain.

Therefore, it is not possible to generate the requested article content for the section "4.5. Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions" while adhering to the strict requirements of providing thorough, informative, and scientifically accurate content based on existing research for this specific compound.

To fulfill the user's request, published research data is essential. Without it, any generated content would be speculative and would not meet the required standards of scientific accuracy.

Chemical Reactivity and Derivatization Strategies for 1,3 Dimethyl 1h Indol 6 Ol

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Ring (e.g., Friedel–Crafts Alkylation/Acylation)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org The indole ring in 1,3-dimethyl-1H-indol-6-ol is highly activated towards electrophilic attack due to the electron-donating nature of the heterocyclic nitrogen atom, the N-methyl group, the C-3 methyl group, and the C-6 hydroxyl group. These groups collectively increase the electron density of the aromatic system, making it a potent nucleophile. wikipedia.org

The substitution pattern in EAS reactions is governed by the directing effects of the existing substituents. Both alkyl and hydroxyl groups are known as activating, ortho, para-directing groups. wikipedia.org In the context of this compound, the primary sites for electrophilic attack are the C-2, C-4, C-5, and C-7 positions. The C-3 position is already substituted. The precise regioselectivity will depend on the specific reaction conditions, the nature of the electrophile, and steric hindrance.

Friedel–Crafts Alkylation and Acylation

Friedel–Crafts reactions are classic C-C bond-forming methods that proceed via an EAS mechanism. masterorganicchemistry.comnih.gov

Friedel–Crafts Alkylation: This reaction introduces an alkyl group onto the indole ring using an alkyl halide and a Lewis acid catalyst, such as aluminum trichloride (AlCl₃). libretexts.orgmasterorganicchemistry.com The reaction generates a carbocation electrophile that is then attacked by the electron-rich indole ring. libretexts.org A significant drawback of this reaction is the potential for polyalkylation, as the newly added alkyl group further activates the ring. libretexts.orgyoutube.com Carbocation rearrangements can also occur, leading to a mixture of products. libretexts.orgmasterorganicchemistry.com

Friedel–Crafts Acylation: This reaction introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. masterorganicchemistry.com The electrophile is a resonance-stabilized acylium ion. youtube.com Unlike alkylation, the product of acylation is a ketone, which has a deactivating acyl group. This deactivation prevents further acylation reactions, thus avoiding poly-substitution. libretexts.orgyoutube.com The resulting ketone can be subsequently reduced to an alkyl group if desired.

The table below summarizes potential electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Electrophile | Expected Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitrated this compound derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | Halogenated this compound derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound sulfonic acids |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Alkylated this compound derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Acylated this compound derivatives |

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification, Oxidation)

The phenolic hydroxyl group at the C-6 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups through several well-established reactions.

Etherification: The formation of an ether linkage can be achieved through methods like the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., NaH) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esters can be readily formed by reacting the hydroxyl group with carboxylic acids (Fischer esterification, requiring an acid catalyst) or, more efficiently, with reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine).

Oxidation: Phenolic hydroxyl groups can be susceptible to oxidation. ttu.edu Mild oxidation of the hydroxyl group on this compound could potentially lead to the corresponding quinone derivative. The specific outcome depends heavily on the oxidizing agent used and the reaction conditions. The presence of the electron-rich indole ring may complicate this transformation, potentially leading to polymerization or degradation if harsh oxidants are used. nih.govbeilstein-journals.org

The table below details common reactions targeting the hydroxyl group.

| Reaction Type | Typical Reagents | Product Functional Group |

| Etherification | 1. NaH; 2. R-X (Alkyl halide) | Ether (-OR) |

| Esterification | RCOCl, Pyridine | Ester (-OCOR) |

| Esterification | (RCO)₂O, Pyridine | Ester (-OCOR) |

| Oxidation | Mild oxidizing agents | Quinone |

Modifications at the N-1 and C-3 Methyl Groups (e.g., Benzylic Oxidation, Halogenation)

The methyl groups at the N-1 and C-3 positions offer additional handles for functionalization. The C-3 methyl group, in particular, is adjacent to the pyrrole (B145914) double bond and can exhibit reactivity analogous to a benzylic position due to the ability of the indole ring to stabilize radical intermediates. masterorganicchemistry.com Functionalizing the C-3 position is a known strategy for creating more complex indole structures. nih.gov

Benzylic Oxidation: The C-3 methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol using various oxidizing agents. nih.gov For instance, strong oxidants like potassium permanganate (KMnO₄) can oxidize the methyl group to a carboxylic acid, provided the rest of the molecule is stable to the conditions. masterorganicchemistry.com

Benzylic Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light, can selectively introduce a halogen (primarily bromine) onto the C-3 methyl group. masterorganicchemistry.comukim.mk The resulting halomethyl derivative is a versatile intermediate for subsequent nucleophilic substitution reactions.

Reactivity at the N-1 methyl group is generally lower for these types of reactions compared to the C-3 methyl group.

The table below summarizes potential modifications for the methyl groups.

| Reaction Type | Position | Reagents | Product Functional Group |

| Radical Bromination | C-3 Methyl | NBS, AIBN/light | Bromomethyl (-CH₂Br) |

| Oxidation | C-3 Methyl | KMnO₄ or other oxidants | Carboxylic acid (-COOH), Aldehyde (-CHO), or Alcohol (-CH₂OH) |

Metal-Catalyzed Coupling Reactions for Further Functionalization of the Indole Core (e.g., C-C, C-N, C-O, C-S bond formation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming various bonds and have been widely applied to the functionalization of heterocycles, including indoles. researchgate.netnih.govdntb.gov.ua To utilize these reactions, a leaving group, typically a halide or a triflate, must first be installed on the indole core.

This can be achieved in two primary ways:

Halogenation: Direct halogenation of the indole ring via electrophilic aromatic substitution (as described in section 5.1) provides an aryl halide.

Triflate Formation: The C-6 hydroxyl group can be converted into a triflate (-OTf) group by reaction with triflic anhydride. The triflate is an excellent leaving group for many cross-coupling reactions.

Once the functionalized indole (as an aryl halide or triflate) is prepared, it can undergo various palladium-catalyzed coupling reactions to form new bonds. mdpi.comresearchgate.net

C-C Bond Formation: Reactions like the Suzuki (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings are used to form new carbon-carbon bonds. mdpi.com

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl halide/triflate with amines.

C-O Bond Formation: A variation of the Buchwald-Hartwig reaction can be used to form carbon-oxygen bonds with alcohols.

C-S Bond Formation: Similarly, C-S bonds can be formed by coupling with thiols.

The table below lists key metal-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner | Bond Formed | Required Precursor from this compound |

| Suzuki Coupling | R-B(OH)₂ | C-C | Aryl halide or Aryl triflate |

| Heck Coupling | Alkene | C-C | Aryl halide or Aryl triflate |

| Sonogashira Coupling | Terminal Alkyne | C-C | Aryl halide or Aryl triflate |

| Buchwald-Hartwig Amination | R₂NH | C-N | Aryl halide or Aryl triflate |

| Buchwald-Hartwig Etherification | R-OH | C-O | Aryl halide or Aryl triflate |

Exploration of Derivatization for the Formation of Complex Molecular Scaffolds (e.g., polycyclic systems, Schiff bases)

The derivatives of this compound, synthesized through the reactions described above, serve as valuable building blocks for constructing more complex molecular architectures.

Schiff Bases

Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond, often formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov To prepare a Schiff base from this compound, an aldehyde functionality must first be introduced onto the indole ring. This can be accomplished via:

Vilsmeier-Haack Reaction: A formylation reaction that introduces an aldehyde group, typically at the C-2 position of activated indoles.

Oxidation of a Methyl Group: Controlled oxidation of the C-3 methyl group (as discussed in section 5.3) can yield the corresponding C-3 carboxaldehyde.

The resulting indole-aldehyde can then be reacted with a variety of primary amines to generate a diverse library of indole-containing Schiff bases. uodiyala.edu.iqresearchgate.netresearchgate.net

Polycyclic Systems

The functional groups installed on the this compound core can be used to construct fused or bridged polycyclic systems.

Intramolecular Cyclizations: A derivative with two reactive functional groups in appropriate positions can undergo intramolecular reactions to form a new ring. For example, an indole functionalized with a side chain containing a leaving group could undergo an intramolecular Friedel-Crafts alkylation to form a fused polycyclic system. nih.gov

Reactions with Bifunctional Reagents: Indoles can react with reagents like epoxides or aziridines, which can lead to the formation of new heterocyclic rings fused to the indole core. univie.ac.atimc.ac.at For example, the reaction of the indole nucleus with a vinyloxirane can lead to the formation of a new six-membered ring.

These strategies demonstrate how the initial functionalization of this compound opens pathways to complex molecular scaffolds with potential applications in various fields of chemical science.

Mechanistic Biological Investigations of Indole Derived Compounds and Potential for 1,3 Dimethyl 1h Indol 6 Ol Research in Vitro and Pre Clinical Studies

Ligand-Receptor and Ligand-Enzyme Interaction Studies

The interaction of small molecules with enzymes and receptors is a fundamental aspect of pharmacology. The indole (B1671886) nucleus is known to participate in key binding interactions with various biological targets.

Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is typically induced by inflammatory stimuli. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

A variety of indole derivatives have been identified as potent COX inhibitors, with many showing selectivity for the COX-2 isoform, which is a desirable trait for reducing gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for anti-inflammatory activity. Several compounds from this series demonstrated significant COX inhibition, with compound S3 being a notable selective COX-2 inhibitor. nih.govdntb.gov.ua Docking studies revealed that these compounds could bind effectively within the active site of the COX-2 enzyme. dntb.gov.ua

Given that the indole scaffold is a core component of established COX inhibitors like Indomethacin, there is a strong rationale for investigating 1,3-dimethyl-1H-indol-6-ol as a potential COX inhibitor. Future studies could involve enzymatic assays to determine its IC₅₀ values against COX-1 and COX-2 and molecular docking to predict its binding mode.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Indole Derivatives

| Compound | Target | Activity/Finding | Reference |

|---|---|---|---|

| Indomethacin | COX-1/COX-2 | Clinically used NSAID, non-selective COX inhibitor. | researchgate.net |

| Compound S3 (acetohydrazide derivative) | COX-2 | Showed significant anti-inflammatory activity and was found to be a selective COX-2 inhibitor. | nih.gov |

| Compound S7 (acetohydrazide derivative) | COX-1/COX-2 | Demonstrated significant anti-inflammatory activity in preclinical models. | nih.gov |

| Compound S14 (acetohydrazide derivative) | COX-1/COX-2 | Identified as one of the most potent anti-inflammatory compounds in its series. | nih.gov |

| 5-aminosulfonyl-substituted 2,3-dibenzyl-1H-indole | COX-2 | Exhibited selective but weak inhibition of COX-2 (67% inhibition at 50 µM). | researchgate.net |

Serotonin (5-HT) and dopamine (D) receptors are critical G-protein-coupled receptors in the central nervous system, modulating mood, cognition, and motor control. They are key targets for drugs treating psychiatric and neurological disorders. The indole structure is a core component of serotonin itself and many synthetic ligands that bind to its receptors.

Numerous studies have demonstrated that indole derivatives can bind with high affinity to various serotonin and dopamine receptor subtypes. For instance, a series of trans-2-(indol-3-yl)cyclopropylamine derivatives were synthesized and showed high affinity for the 5-HT2C receptor, with the 5-fluoro-substituted compound having a Ki of 1.9 nM. nih.gov Other studies on indole derivatives D2AAK5, D2AAK6, and D2AAK7 found they are potent ligands for 5-HT1A and 5-HT2A receptors while being devoid of affinity for dopamine D2 receptors. nih.gov The indole alkaloid Yohimbine also demonstrates a complex pharmacology with high affinity for multiple serotonin and dopamine receptors. wikipedia.org Additionally, certain azaindole derivatives have been found to selectively recognize the dopamine D4 receptor with nanomolar affinity. nih.gov

The established ability of the indole scaffold to fit into the binding pockets of these aminergic receptors suggests that this compound is a viable candidate for receptor binding screening. Radioligand binding assays could elucidate its affinity profile (Ki values) across a panel of 5-HT and dopamine receptor subtypes, potentially identifying novel neurological activities.

Table 2: Binding Affinities of Selected Indole Derivatives at Serotonin and Dopamine Receptors

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine | 5-HT2C | 1.9 | nih.gov |

| 5-Methoxy-trans-2-(indol-3-yl)cyclopropylamine | 5-HT1A | 40 | nih.gov |

| D2AAK5 | 5-HT1A | 34 | nih.gov |

| D2AAK5 | 5-HT2A | 15 | nih.gov |

| Azaindole derivative 10d | Dopamine D4 | 2.0 | nih.gov |

| Yohimbine | α2-Adrenergic | 0.5-1.5 | wikipedia.org |

| Yohimbine | 5-HT1A | 30-40 | wikipedia.org |

| Yohimbine | Dopamine D2 | 30-80 | wikipedia.org |

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. oup.com It functions by introducing negative supercoils into DNA, a process that requires ATP hydrolysis. The enzyme has two subunits: GyrA, which handles DNA cleavage and re-ligation, and GyrB, which contains the ATPase domain. oup.com

Recent studies have identified indole-containing compounds as effective inhibitors of DNA gyrase, particularly targeting the GyrB subunit. oup.comoup.com An indole scaffold was used as a starting point to develop potent inhibitors against the gyrase of Mycobacterium tuberculosis. oup.com These inhibitors function by binding to the ATP-binding site of the GyrB subunit, thereby inhibiting the enzyme's essential ATPase activity. nih.gov In silico docking studies have supported the hypothesis that the indole moiety can fit within the ATP-binding pocket of GyrB. nih.gov This mechanism is distinct from quinolone antibiotics, which target the GyrA subunit.

The discovery of indole derivatives as bacterial DNA gyrase inhibitors opens a promising avenue for the development of new antibacterial agents. Therefore, this compound could be evaluated for its potential to inhibit DNA gyrase. In vitro supercoiling and ATPase assays using purified bacterial DNA gyrase would be the primary methods to screen for such activity.

Cellular Pathway Modulation in Pre-clinical Models

The biological activity of indole derivatives extends to the modulation of complex cellular pathways, as demonstrated in various pre-clinical models.

The indole nucleus is a common feature in compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.net Derivatives have been developed with potent antibacterial action against both Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against pathogens like Candida albicans and Candida krusei. nih.goveurekaselect.com

The mechanisms of action are varied. As discussed previously, one key mechanism is the inhibition of DNA gyrase. oup.com Other indole derivatives have been shown to function as quorum sensing inhibitors, disrupting bacterial communication and biofilm formation. Beyond direct killing, some indole-based compounds have shown promise in overcoming antimicrobial resistance. For instance, novel indole-triazole derivatives have demonstrated significant promise as both antibacterial and antifungal lead compounds, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against resistant strains. nih.gov

Given the consistent and potent antimicrobial activity observed across a wide range of structurally diverse indole derivatives, this compound represents a candidate for antimicrobial screening. Its efficacy could be tested against a panel of clinically relevant bacteria and fungi to determine its MIC values.

Table 3: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-diketopiperazine 3b/3c | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.94–3.87 µM | researchgate.net |

| Indole-triazole derivative 3d | Various bacteria and fungi | 3.125-50 µg/mL | researchgate.netnih.gov |

| Indole-piperazine derivative 4 | MRSA | 25 µg/mL (more active than Ampicillin) | eurekaselect.com |

| Indole-piperazine derivative 15 | MRSA | 25 µg/mL (same activity as Sultamicillin T) | eurekaselect.com |

| 5-Bromoindole | Monilinia fructicola | 7.9-fold more active than indole | mdpi.com |

| 5-Bromoindole | Botrytis cinerea | 13.8-fold more active than indole | mdpi.com |

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, including neurodegeneration, cancer, and inflammatory disorders. eurekaselect.com The indole nucleus is a well-recognized antioxidant scaffold, capable of scavenging free radicals and protecting cells from oxidative damage. unica.it

The antioxidant mechanism of indoles is often attributed to the ability of the indole ring, particularly the nitrogen atom, to donate a hydrogen atom or an electron to neutralize free radicals, forming a stable indolyl radical. nih.gov The presence of a hydroxyl (-OH) group on the aromatic ring, creating a phenol or hydroxindole structure, is known to significantly enhance antioxidant activity. nih.gov This is a key structural feature of this compound. Phenolic compounds are powerful antioxidants, and the combination of an indole nucleus with a phenolic hydroxyl group, as seen in the hormone melatonin, results in a highly effective radical scavenger. unica.it

Studies on various C-3 substituted indole derivatives have confirmed that their antioxidant potential can be modulated by different functional groups, with mechanisms involving both hydrogen and electron transfer. nih.gov Furthermore, indole derivatives have shown cytoprotective effects against oxidative hemolysis in red blood cell models. nih.gov Given its phenolic indole structure, this compound is strongly predicted to possess significant antioxidant properties. Its activity could be quantified using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, and its ability to protect cells from oxidative stress can be investigated in cellular models.

Table 4: Antioxidant Activity of Selected Indole Derivatives

| Compound/Derivative Class | Assay | Finding | Reference |

|---|---|---|---|

| Indole derivative with pyrrolidinedithiocarbamate moiety | DPPH scavenging, Fe3+-Fe2+ reduction | Identified as the most active antioxidant in its series. | nih.gov |

| Indole-piperazine derivative 11 | Superoxide radical formation | Showed 88% inhibition, stronger than vitamin E (62%). | eurekaselect.com |

| Methoxy-substituted indole curcumin derivative 27 | DPPH scavenging | Reduced DPPH free radicals by 90.50%. | mdpi.com |

| Indole-3-heterocyclic derivative 145 | DPPH scavenging | IC50 = 15.62 µg/mL | mdpi.com |

| Indole-3-heterocyclic derivative 145 | ABTS scavenging | IC50 = 12.00 µg/mL | mdpi.com |

Structure-Activity Relationship (SAR) Studies for Indole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For indole derivatives, SAR studies have provided valuable insights into the structural requirements for anti-inflammatory activity. These studies systematically modify the indole core to determine which functional groups and substitution patterns enhance or diminish biological activity.

Research on a series of fused pyrrole (B145914) derivatives, which are structurally related to indoles, found that specific substitutions were key to potent anti-inflammatory effects. nih.govsemanticscholar.org Molecular docking studies of these compounds suggested that their activity was linked to their ability to bind effectively within the active site of COX enzymes. nih.govresearchgate.net

In another study focusing on brominated indoles, SAR analysis revealed several key principles for the inhibition of NO production nih.gov:

Halogenation: The presence of a bromine atom, particularly at the 6-position (as in 6-bromoindole), was associated with anti-inflammatory activity. This suggests that the electronic properties and lipophilicity conferred by the halogen are important.

Substitution at Position 2: The specific functional group at position 2 of the indole ring did not appear to be critical for the inhibition of NO, PGE2, or TNFα. nih.gov

Dimerization: The dimerization of indole molecules, as seen in indirubin and indigo compounds, was found to substantially decrease anti-inflammatory activity. This reduction in activity could be linked to poor solubility. nih.gov

For this compound, the SAR principles from related compounds suggest that the methyl groups at positions 1 and 3, and the hydroxyl group at position 6, are the key determinants of its biological activity. The hydroxyl group at the 6-position is of particular interest, as substitutions at this position are known to influence activity. nih.govnih.gov The methyl groups will affect the molecule's steric profile and lipophilicity, which can influence its binding to target enzymes and receptors.

Protein Binding Mechanisms (e.g., human serum albumin interaction)

The interaction of drug candidates with plasma proteins, particularly human serum albumin (HSA), is a critical factor influencing their pharmacokinetic profile, including distribution and bioavailability. nih.gov HSA is the most abundant protein in blood plasma and acts as a carrier for numerous endogenous and exogenous compounds. nih.gov The binding of indole derivatives to HSA has been investigated using spectroscopic and molecular dynamics simulation methods.

Studies on a representative indole derivative revealed a strong binding affinity for HSA, with a binding constant (K) on the order of 1.86 x 10⁶ M⁻¹. researchgate.net This strong interaction is primarily driven by hydrophobic forces. researchgate.netnih.gov The binding process was found to quench the intrinsic fluorescence of HSA's tryptophan residues, a phenomenon that allows for the calculation of binding parameters. researchgate.net

Site marker competitive experiments and molecular docking have consistently shown that indole derivatives preferentially bind to Site I, which is located in subdomain IIA of HSA. researchgate.netnih.gov This binding can induce conformational and microenvironmental changes in the protein, affecting its secondary structure, as observed through circular dichroism (CD) spectroscopy. researchgate.net Thermodynamic analysis from studies on antimalarial indolone-N-oxide derivatives indicated that the binding reaction with HSA was endothermic and spontaneous. nih.gov

The data below, derived from a study on an indole derivative's interaction with HSA, illustrates the typical thermodynamic parameters associated with this binding process.

Table 1: Thermodynamic Parameters for the Interaction of an Indole Derivative with Human Serum albumin (HSA)

| Parameter | Value | Unit | Implication |

|---|---|---|---|

| Binding Constant (K) | ~10⁴ - 10⁶ | M⁻¹ | Strong binding affinity |

| Enthalpy Change (ΔH) | Positive | kJ mol⁻¹ | Endothermic reaction |

| Entropy Change (ΔS) | Positive | J mol⁻¹ K⁻¹ | Entropy-driven process |

| Gibbs Free Energy (ΔG) | Negative | kJ mol⁻¹ | Spontaneous reaction |

This table presents generalized data based on findings for various indole derivatives binding to HSA, indicating a spontaneous, entropy-driven process dominated by hydrophobic interactions. researchgate.netnih.gov

For this compound, it is anticipated that it would also bind to HSA, likely at Site I, driven by hydrophobic interactions contributed by its dimethylated indole core. The hydroxyl group at the 6-position could potentially form hydrogen bonds with amino acid residues in the binding pocket, further stabilizing the complex. Understanding this interaction is essential for predicting its distribution and half-life in future pre-clinical development.

Advanced Analytical Detection and Quantification Methods for 1,3 Dimethyl 1h Indol 6 Ol

Chromatographic Separation and Identification Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from complex mixtures. For a compound like 1,3-dimethyl-1H-indol-6-ol, techniques such as HPLC, GC-MS, and UHPLC-MS/MS are particularly powerful.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating non-volatile or thermally sensitive compounds. For the analysis of this compound, a reverse-phase HPLC method is typically most effective. cetjournal.it In this approach, the compound is separated based on its partitioning between a nonpolar stationary phase (commonly a C18 column) and a polar mobile phase. cetjournal.it

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is adjusted to control the retention time of the compound. Detection is commonly achieved using a UV-Vis detector, as the indole (B1671886) ring system of this compound exhibits strong absorbance in the UV region (around 280 nm), or a fluorescence detector for enhanced sensitivity, as indole derivatives often fluoresce. cetjournal.itnih.gov The method's efficiency allows for the quantification of the compound in various samples, from reaction mixtures to biological fluids. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Indole Derivatives

| Parameter | Typical Setting | Rationale/Comment |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | The nonpolar C18 stationary phase effectively retains indole compounds based on their hydrophobicity. cetjournal.it |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water | The organic modifier content is optimized to achieve adequate retention and separation from matrix components. cetjournal.it |

| Detector | UV-Vis Detector (at ~280 nm) or Fluorescence Detector (FLD) | The indole nucleus has a characteristic UV absorbance. Fluorescence detection offers higher sensitivity for trace analysis. nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | A standard flow rate for analytical scale separations to ensure good peak shape and resolution. |

| Injection Volume | 10 - 20 µL | A typical volume to introduce the sample without overloading the column. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. phcog.com The applicability of GC-MS to this compound depends on its volatility and thermal stability. The presence of the polar hydroxyl group might necessitate a derivatization step—such as silylation—to increase its volatility and prevent peak tailing.

In this method, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. nih.gov Separation occurs based on the compound's boiling point and its interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization), fragmented, and detected. ub.edu The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint, allowing for definitive identification of this compound. ub.edu This technique provides excellent specificity and is widely used for the analysis of volatile organic compounds in complex matrices. mdpi.com

Table 2: General GC-MS Parameters for Analysis of Volatile Organics

| Parameter | Typical Setting | Rationale/Comment |

|---|---|---|

| Column | HP-5MS or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) | A standard column suitable for a wide range of volatile and semi-volatile organic compounds. phcog.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Inert gas that carries the sample through the column without reacting with it. phcog.com |

| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the analyte upon injection. phcog.com |

| Oven Program | Temperature gradient (e.g., start at 50°C, ramp to 290°C) | A programmed temperature ramp allows for the separation of compounds with a wide range of boiling points. phcog.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. nih.gov |

| Mass Analyzer | Quadrupole | Commonly used mass analyzer that scans a specific mass-to-charge ratio range (e.g., 50–550 amu). phcog.com |

For ultra-sensitive and highly selective quantification, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. mdpi.com This technique combines the superior resolving power of UHPLC—which uses smaller particle-size columns for faster and more efficient separations than conventional HPLC—with the specificity of tandem mass spectrometry. nih.gov

After separation on the UHPLC column, this compound enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the tandem MS setup, a specific precursor ion corresponding to the protonated or deprotonated molecule is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise, allowing for quantification at very low concentrations (trace levels). protocols.io This makes UHPLC-MS/MS ideal for pharmacokinetic studies or for detecting trace amounts of the compound in complex environmental or biological samples. nih.govresearchgate.net

Table 3: Key Advantages of UHPLC-MS/MS for Trace Quantification

| Feature | Description | Benefit for Analysis |

|---|---|---|

| High Sensitivity | Capable of detecting analytes at picogram to femtogram levels. | Enables the quantification of this compound even when present in minute quantities. rug.nlresearchgate.net |

| High Specificity | MRM transitions are unique to the target analyte, minimizing interference from matrix components. | Provides high confidence in the identification and quantification of the compound in complex samples. mdpi.com |

| Fast Analysis Time | UHPLC systems offer significantly shorter run times compared to traditional HPLC. | Increases sample throughput, which is beneficial for large-scale studies. researchgate.net |

| Small Sample Volume | Requires only a small volume of sample for analysis. | Advantageous when sample availability is limited, such as in certain clinical studies. rug.nl |

Spectrometric Quantification Methods for Trace Analysis

Spectrometric methods are essential for the quantification of chemical substances by measuring the interaction of matter with electromagnetic radiation. For trace analysis of compounds like this compound, techniques like UV-Visible (UV-Vis) and fluorescence spectroscopy are particularly relevant.

UV-Visible Spectroscopy : This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet or visible regions of the spectrum. The indole ring in this compound allows for direct quantification using a spectrophotometer. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. While simple and cost-effective, its use for trace analysis in complex mixtures can be limited by low sensitivity and spectral overlap from other compounds. frontiersin.org It is most effective when used as a detector following chromatographic separation.

Fluorescence Spectroscopy : Many indole derivatives exhibit natural fluorescence, a property that can be exploited for highly sensitive quantification. In this method, the molecule is excited by light of a specific wavelength and emits light at a longer wavelength. The intensity of the emitted light is proportional to the concentration of the compound. Fluorescence spectroscopy is inherently more sensitive than UV-Vis absorption spectroscopy and is better suited for trace-level quantification. nih.gov

Mass Spectrometry (MS) : As detailed in the chromatography sections, MS is a powerful spectrometric technique for both identification and quantification. When used for trace analysis, especially in tandem with a separation technique (LC-MS/MS or GC-MS), it provides unparalleled sensitivity and specificity. rug.nl

Electrochemical Detection Methods for Indole Compounds (e.g., Voltammetry)

The indole nucleus is electroactive, meaning it can be readily oxidized at an electrode surface. researchgate.net This property forms the basis for several electrochemical detection methods, such as voltammetry, which can be used for the sensitive quantification of this compound.

In a typical voltammetric experiment, a potential is applied to a working electrode (e.g., a glassy carbon electrode), and the resulting current from the oxidation of the indole compound is measured. researchgate.net The peak current is proportional to the concentration of the analyte. Techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are often used to enhance sensitivity and lower the detection limits. electrochemsci.org

The electrochemical behavior of indole derivatives is influenced by factors such as pH and the nature of substituents on the indole ring. researchgate.net The oxidation potential can provide information about the structure of the molecule. researchgate.net Furthermore, the surface of the working electrode can be modified with nanomaterials (e.g., carbon nanotubes) to enhance the electrochemical signal and improve the sensitivity and selectivity of the analysis. electrochemsci.orgresearchgate.net

Table 4: Comparison of Electrochemical Detection Techniques for Indoles

| Technique | Principle | Advantages | Common Electrode |

|---|---|---|---|

| Cyclic Voltammetry (CV) | The potential is swept linearly in both forward and reverse directions to probe the redox behavior of the analyte. | Provides information on the electrochemical reaction mechanism. monash.edu | Glassy Carbon Electrode (GCE) |

| Differential Pulse Voltammetry (DPV) | Small potential pulses are superimposed on a linear potential ramp, and the current is measured before and after each pulse. | High sensitivity, good resolution, and effective discrimination against background currents. electrochemsci.org | Modified GCEs |

| Square-Wave Voltammetry (SWV) | A square-wave potential waveform is applied to the electrode. | Fast scan rates, high sensitivity, and excellent rejection of background currents. | Carbon Paste Electrode (CPE) |

Development of Novel Sensor Technologies for Hydroxyindoles (e.g., colorimetric and fluorescent sensors)

Recent research has focused on the development of novel sensors for the rapid, selective, and sensitive detection of biologically important molecules, including hydroxyindoles. These sensors often rely on colorimetric or fluorescent signaling mechanisms. researchgate.netnih.gov

Colorimetric Sensors : These sensors produce a change in color that is visible to the naked eye upon interaction with the target analyte. sjp.ac.lk The design typically involves a receptor molecule that selectively binds to the hydroxyindole, coupled with a chromogenic reporter. This interaction induces a change in the electronic properties of the system, leading to a shift in the absorption spectrum and a visible color change. researchgate.net